Product packaging for 9(R)-Hexahydrocannabinol(Cat. No.:CAS No. 36403-90-4)

9(R)-Hexahydrocannabinol

Cat. No.: B10828999
CAS No.: 36403-90-4
M. Wt: 316.5 g/mol
InChI Key: XKRHRBJLCLXSGE-DJIMGWMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Discovery and Initial Characterization of HHCs

The first synthesis and description of Hexahydrocannabinol (B1216694) in scientific literature occurred in the 1940s, credited to the American chemist Roger Adams and his team. vivimu.comwikipedia.orgnih.govhipuffy.eu Adams conducted pioneering research on cannabinoids at the University of Illinois, where his work involved the hydrogenation of cannabis extracts. hhemp.covivimu.com This process, which involves adding hydrogen atoms to THC, led to the creation of HHC. vivimu.com The initial characterization established HHC as a hydrogenated derivative of THC. nih.gov Although discovered decades ago, HHC only recently emerged on the consumer market in late 2021 in the United States and subsequently in Europe in 2022. europa.euresearchgate.net

Isomeric Nature of Hexahydrocannabinols: Focus on 9(R)-HHC and 9(S)-HHC Stereoisomers

The hydrogenation of THC to form HHC creates a new stereocenter at the C9 carbon position. acs.orgcaymanchem.com This results in the formation of two primary diastereomers: 9(R)-HHC and 9(S)-HHC. acs.orgnih.gov These isomers, while chemically similar, exhibit different three-dimensional structures which significantly impacts their biological activity. acs.orgnih.gov Commercially available HHC is typically a mixture of these two isomers, with the ratio between them varying widely. nih.govresearchgate.net

The two main stereoisomers of HHC are designated based on the configuration at the C9 methyl group. wikipedia.org The 9(R)-HHC isomer is sometimes referred to in literature as 9β-HHC, while the 9(S)-HHC isomer is known as 9α-HHC. europa.eunih.govcfsre.orgbund.de These molecules are epimers, which are diastereomers that differ in configuration at only one stereocenter. nih.govrestek.com The orientation of the methyl group at C9 is a critical determinant of the molecule's interaction with cannabinoid receptors. wikipedia.org

Common NameSystematic NameOther Names
9(R)-HHC(6aR,9R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol9β-HHC
9(S)-HHC(6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol9α-HHC

Prevalence and Significance of the 9(R)-HHC Configuration in Academic Inquiry

Research has consistently shown that the 9(R)-HHC stereoisomer is significantly more biologically active than its 9(S) counterpart. nih.govcfsre.org Studies on cannabinoid receptors have revealed that 9(R)-HHC exhibits a binding affinity and functional activity at the CB1 and CB2 receptors that are comparable to those of Δ⁹-THC. wikipedia.orgnih.govresearchgate.netacs.org In contrast, 9(S)-HHC binds to these receptors but shows greatly diminished activity in functional assays. acs.orgnih.govresearchgate.net

Binding Affinity and Functional Activity of HHC Isomers vs. Δ⁹-THC
CompoundCB1 Binding Affinity (Ki, nM)CB2 Binding Affinity (Ki, nM)CB1 Functional Activity (EC50, nM)CB2 Functional Activity (EC50, nM)
9(R)-HHC15 ± 0.813 ± 0.43.4 ± 1.56.2 ± 2.1
9(S)-HHC176 ± 3.3105 ± 2657 ± 1955 ± 10
Δ⁹-THC15 ± 4.49.1 ± 3.63.9 ± 0.52.5 ± 0.7

Data sourced from multiple research studies, values represent mean ± standard deviation. wikipedia.org

Classification within Cannabinoid Research Landscape

Hexahydrocannabinol occupies a unique space in the cannabinoid classification system, being recognized as both a semi-synthetic compound and a trace natural component.

Semi-synthetic Cannabinoid Designations

HHC is predominantly classified as a semi-synthetic cannabinoid. europa.eucfsre.orgrrlately.comdrugsandalcohol.ie This is because the HHC found on the market is not typically extracted directly from the cannabis plant in large quantities. meleedose.com Instead, it is manufactured through a chemical process. researchgate.net This process usually starts with cannabidiol (B1668261) (CBD) extracted from low-THC cannabis (hemp). europa.euresearchgate.net The CBD is first converted into a mixture of Δ⁸-THC and Δ⁹-THC, which is then subjected to catalytic hydrogenation to produce the final HHC product, a mixture of the 9(R) and 9(S) epimers. europa.eucaymanchem.comcaymanchem.com

Phytocannabinoid Trace Presence and Research Implications

Despite its primary classification as a semi-synthetic substance, research has identified HHC as a phytocannabinoid, meaning it does occur naturally in the Cannabis sativa plant, albeit in trace amounts. wikipedia.orgnih.govnih.govmeleedose.comunimi.it It has been detected in cannabis seeds and pollen. wikipedia.orgmiraculix-lab.de HHC can also form as a degradation byproduct of THC over time. hhemp.cowikipedia.org The natural occurrence of HHC, even in minute quantities, has research implications, particularly for drug testing. tandfonline.com The structural similarity between HHC and THC can lead to cross-reactivity in standard drug screening tests, potentially causing false-positive results for THC. tandfonline.comwhatsyourtreat.com This necessitates the use of more sophisticated mass spectrometric methods to distinguish between these compounds in forensic and toxicological analyses. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O2 B10828999 9(R)-Hexahydrocannabinol CAS No. 36403-90-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36403-90-4

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

(6aR,9R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H32O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,16-17,22H,5-11H2,1-4H3/t14-,16-,17-/m1/s1

InChI Key

XKRHRBJLCLXSGE-DJIMGWMZSA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Early Synthetic Routes to Hexahydrocannabinol (B1216694) Analogs

The initial synthesis of hexahydrocannabinol was reported decades ago, exploring the fundamental chemical reactivity of cannabinoids. nih.gov These early methods laid the groundwork for contemporary strategies by establishing the feasibility of reducing the double bond in the cyclohexene (B86901) ring of THC.

Catalytic Hydrogenation of Δ⁸-Tetrahydrocannabinol (Δ⁸-THC)

The catalytic hydrogenation of Δ⁸-Tetrahydrocannabinol (Δ⁸-THC) is a common method for producing HHC. This process involves the addition of hydrogen atoms across the double bond of the Δ⁸-THC molecule, typically in the presence of a metal catalyst. The choice of catalyst and reaction conditions can influence the ratio of the resulting 9(R)-HHC and 9(S)-HHC epimers. researchgate.net One approach to synthesizing HHCs involves the use of cooperative hydrogen-atom transfer (HAT) to convert Δ⁸-THC. nih.gov

Catalytic Hydrogenation of Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)

Similarly, Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) can be hydrogenated to yield HHC. This reaction also produces a mixture of the 9(R) and 9(S) epimers. nih.gov The hydrogenation is typically carried out using catalysts such as palladium on carbon (Pd/C). The process involves the reduction of the double bond in the Δ⁹ position of the THC molecule. Studies have shown that the hydrogenation of Δ⁹-THC can result in varying ratios of the two epimers, with one study reporting a 7:3 ratio of (9R)-HHC to (9S)-HHC. unimi.it Another classic method yields a 3:1 to 3:2 ratio of 9R-HHC to 9S-HHC.

Contemporary Synthetic Strategies and Precursors

Modern synthetic approaches often utilize readily available precursors from hemp, such as cannabidiol (B1668261) (CBD), making the large-scale production of HHC more feasible. nih.goveuropa.eu

Cannabidiol (CBD) as a Primary Precursor in Multi-step Synthesis

Cannabidiol (CBD) has become a key starting material for the semi-synthesis of HHC. nih.goveuropa.eu The process typically involves a two-step sequence: first, the acid-catalyzed cyclization of CBD to form a mixture of THC isomers, followed by the hydrogenation of this mixture. researchgate.netnih.gov This multi-step approach leverages the abundance of hemp-derived CBD. nih.goveuropa.eu

Acid-catalyzed Cyclization to Δ⁸/Δ⁹-THC Intermediates

The conversion of CBD to THC isomers is a critical step in the synthesis of HHC. researchgate.net This intramolecular cyclization is facilitated by acids. researchgate.net The choice of acid and reaction conditions can selectively favor the formation of either Δ⁸-THC or Δ⁹-THC. europa.euresearchgate.net For instance, using p-toluenesulfonic acid in toluene (B28343) tends to yield Δ⁸-THC, while boron trifluoride etherate in dichloromethane (B109758) at low temperatures can favor the production of Δ⁹-THC. nih.gov Other acids like hydrochloric acid and camphorsulfonic acid have also been explored. unimi.it The resulting mixture of THC isomers serves as the direct precursor for the subsequent hydrogenation step. nih.gov

Control of Stereoselectivity in 9(R)-HHC Synthesis

Controlling the stereochemistry at the C9 position to selectively produce the 9(R)-HHC epimer is a significant challenge in HHC synthesis. The hydrogenation of both Δ⁸-THC and Δ⁹-THC typically results in a mixture of the 9(R) and 9(S) epimers. researchgate.net The ratio of these epimers can be influenced by the starting THC isomer; for example, using Δ⁸-THC as the intermediate tends to favor a higher proportion of the 9(R)-epimer. researchgate.net

Recent advancements have explored alternative methods to improve stereoselectivity. One such method is the use of cooperative hydrogen-atom transfer (HAT) reduction, which has been shown to produce 9(R)-HHC as the major product from both Δ⁹-THC and Δ⁸-THC. nih.gov Total synthesis routes, while often more complex, can also achieve high stereoselectivity. For example, a multi-step synthesis starting from 5-pentylcyclohexane-1,3-dione (B100022) and enantiopure citronellal (B1669106) has been reported to yield (6aR,9R,10aR)-HHC with high enantiomeric excess. The separation of the epimers can be achieved through techniques like chiral chromatography.

Table of Reaction Parameters and Outcomes

Starting Material Reaction Catalyst/Reagent Product(s) Epimer Ratio (9R:9S) Reference
Δ⁹-THC Catalytic Hydrogenation Pd/C (9R)-HHC, (9S)-HHC 3:1 to 3:2
Δ⁹-THC Catalytic Hydrogenation 10% Pd on activated carbon (9R)-HHC, (9S)-HHC 7:3 unimi.it
Δ⁸-THC Hydrogen-Atom Transfer Tris(acetylacetonato)iron(III), thiophenol (9R)-HHC, (9S)-HHC 11:1
CBD Acid-catalyzed Cyclization p-Toluenesulfonic acid in toluene Δ⁸-THC - nih.gov

Table of Chemical Compounds

Compound Name Abbreviation
9(R)-Hexahydrocannabinol 9(R)-HHC
9(S)-Hexahydrocannabinol 9(S)-HHC
Δ⁸-Tetrahydrocannabinol Δ⁸-THC
Δ⁹-Tetrahydrocannabinol Δ⁹-THC
Cannabidiol CBD
p-Toluenesulfonic acid -
Boron trifluoride etherate -
Palladium on carbon Pd/C
Tris(acetylacetonato)iron(III) -
Thiophenol -
5-pentylcyclohexane-1,3-dione -
Citronellal -
Hydrochloric acid -

Hydrogen-Atom Transfer Reduction as a Stereoselective Approach

An alternative to classical catalytic hydrogenation is the use of cooperative hydrogen-atom transfer (HAT) reduction. acs.org This method offers a safer and more precise approach, avoiding the risks associated with flammable hydrogen gas and potentially toxic heavy metal catalysts like platinum or palladium. nih.govtechnologypublisher.com More importantly, HAT reduction provides a pathway to access (9R)-HHC as the major diastereomer with high selectivity. acs.orgcannabisclinicians.org

Researchers have established a method utilizing HAT to convert Δ⁹-THC and Δ⁸-THC into HHCs. acs.org One effective protocol employs tris(acetylacetonato)iron(III) as a catalyst in combination with thiophenol and silylbenzene to reduce Δ⁸-THC. nih.gov This reaction resulted in a 77% yield of HHCs with a diastereomeric ratio of 11:1, strongly favoring the (9R)-HHC isomer. nih.gov The high diastereoselectivity of the HAT reduction demonstrates that the formation of (9R)-HHC, where the C-9 methyl group is in an equatorial orientation, is energetically favorable. nih.gov This method provides a superior alternative to hydrogenation, achieving 9R:9S ratios of up to 10:1. technologypublisher.com This stereochemical control is significant as the (9R)-HHC isomer is the more biologically active of the two. technologypublisher.com

Stereoselectivity of Hydrogen-Atom Transfer (HAT) Reduction

PrecursorReagents/Catalyst(9R)-HHC : (9S)-HHC RatioYieldReference
Δ⁸-THCtris(acetylacetonato)iron(III), thiophenol, silylbenzene11 : 177% nih.gov
Δ⁹-THC / Δ⁸-THCNot specifiedUp to 10 : 1Not specified technologypublisher.com

Derivatization and Homolog Synthesis of Hexahydrocannabinol

The core structure of hexahydrocannabinol has been chemically modified to explore structure-activity relationships through the synthesis of various analogs and homologs. These modifications often involve alterations to the alkyl side chain or the tricyclic core, including the addition or removal of methyl groups at specific positions.

To investigate the role of specific structural features on the activity of HHC, researchers have synthesized analogs lacking certain methyl groups. Using a hetero Diels–Alder approach, Anderson et al. successfully synthesized an HHC homolog that lacks the C-11 methyl group. nih.gov This compound, (6aR,10aR)-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol, was produced with a 52% yield. nih.gov

In addition to removing methyl groups, synthetic efforts have also focused on adding them to create new analogs. A notable example is the creation of a geminal dimethyl analog at the C-9 position. nih.gov The synthesis of (6aR,10aR)-6,6,9,9-tetramethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol was achieved with a 71% yield. nih.gov This modification introduces a quaternary carbon at the C-9 position, significantly altering the steric and electronic properties of the molecule compared to the parent HHC structure.

Pharmacological Mechanisms and Receptor Interactions in in Vitro and Preclinical Models

Cannabinoid Receptor Binding Affinity and Selectivity

The orientation of the 9-methyl group is a significant factor in the binding affinity of cannabinoids. wikipedia.org

Both 9(R)-HHC and 9(S)-HHC isomers exhibit agonist activity at the CB1 receptor. mdpi.com However, the 9R isomer is a significantly more potent agonist than the 9S isomer. mdpi.comnih.gov In a functional assay, (9R)-HHC was found to be 17 times more potent than (9S)-HHC in activating CB1 receptors. who.int

Research indicates that 9(R)-HHC has a binding affinity for the CB1 receptor that is comparable to that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC). who.intresearchgate.net One study reported the in-vitro binding affinity (Ki) of (9R)-HHC for human CB1 receptors to be 15 ± 0.8 nM, while the affinity of Δ⁹-THC was 15 ± 4.4 nM in the same assay. who.int Another study found the CB1 receptor binding affinity of (9R)-HHC to be 19 nM, compared to 27.3 nM for THC. oup.com The activity of the 9(R)-HHC isomer nearly matches that of Δ⁹-THC. nih.gov

In contrast to its 9(R) counterpart, 9(S)-HHC demonstrates a weaker interaction with the CB1 receptor. kannastar.com Its binding affinity for the CB1 receptor is approximately 10 to 12 times lower than that of 9(R)-HHC and Δ⁹-THC. who.intresearchgate.net Specifically, the Ki value for (9S)-HHC at CB1 receptors was reported as 176 ± 3.3 nM. who.int While 9(S)-HHC binds strongly in cannabinoid receptor studies, it shows diminished activity in functional assays. nih.govacs.org This weak agonist activity is attributed to a different binding posture within the receptor pocket compared to Δ⁹-THC and 9(R)-HHC. mdpi.com

CB2 Receptor Interactions and Comparative Affinity

Both HHC isomers bind to the CB2 receptor. acs.org 9(R)-HHC exhibits a binding affinity for the CB2 receptor that is similar to its affinity for the CB1 receptor and also comparable to that of Δ⁹-THC. who.int In-vitro studies reported the Ki of (9R)-HHC at human CB2 receptors to be 13 ± 0.4 nM, while Δ⁹-THC had a Ki of 9.1 ± 3.6 nM. who.int The 9(S)-HHC isomer has a considerably lower affinity for the CB2 receptor, with a reported Ki of 105 ± 26 nM. who.int Molecular docking studies suggest that HHC and Δ⁹-THC have similar high calculated binding affinities to the CB2 receptor. europa.eueuropa.eu

Partial Agonist Characteristics at Cannabinoid Receptors

Both 9(R)-HHC and 9(S)-HHC, much like Δ⁹-THC, are classified as partial agonists at both CB1 and CB2 receptors. who.intnih.gov In vitro studies using recombinant CHO-K1 cells expressing the human CB1 receptor confirmed that (9R)-HHC activates the CB1 receptor as a partial agonist. researchgate.netnih.gov While both epimers act as partial agonists, 9(R)-HHC is significantly more potent than 9(S)-HHC. mdpi.com

Binding Affinity and Functional Activity of HHC Isomers and Δ⁹-THC

CompoundCB1 Ki (nM)CB2 Ki (nM)CB1 EC50 (nM)CB2 EC50 (nM)Receptor Status
9(R)-HHC 15 ± 0.8 who.int13 ± 0.4 who.int3.4 ± 1.5 wikipedia.org6.2 ± 2.1 wikipedia.orgPartial Agonist who.intnih.gov
9(S)-HHC 176 ± 3.3 who.int105 ± 26 who.int57 ± 19 wikipedia.org55 ± 10 wikipedia.orgPartial Agonist who.intnih.gov
Δ⁹-THC 15 ± 4.4 who.int9.1 ± 3.6 who.int3.9 ± 0.5 wikipedia.org2.5 ± 0.7 wikipedia.orgPartial Agonist who.intnih.gov

Intracellular Signaling Pathways and Functional Activity

The activation of the CB1 receptor by HHC ligands leads to intracellular signaling that is broadly comparable but distinct from that of Δ⁹-THC. nih.govrecovered.org The (9R)-HHC epimer has been shown to be more effective at stimulating GRK3-CB1R and β-arrestin2-CB1R interactions than Δ⁹-THC or the (9S)-HHC epimer. nih.gov

In assays measuring G-protein activation (Gi1 and GoA), (9R)-HHC demonstrated potency and efficacy similar to Δ⁹-THC. nih.gov Conversely, (9S)-HHC induced lower levels of G-protein activation. nih.gov These findings suggest that while (9R)-HHC's effect on G-protein signaling pathways mirrors that of Δ⁹-THC, it possesses unique properties regarding β-arrestin interactions, indicating biased signaling. nih.govresearchgate.net The EC50 value, which measures potency, for 9(R)-HHC at the CB1 receptor is 3.4 nM, and at the CB2 receptor, it is 6.2 nM. wikipedia.org For 9(S)-HHC, these values are 57 nM and 55 nM, respectively. wikipedia.org

G-protein Coupled Receptor (GPCR) Activation Studies

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the G_i/G_o family of G-proteins. mdpi.com Activation of this pathway is a key measure of a cannabinoid's functional activity.

G-protein (G_i/G_o) Activation Profiles of 9(R)-HHC and 9(S)-HHC

Studies using Bioluminescence Resonance Energy Transfer (BRET) assays to monitor the activation of G_i1 and G_oA proteins have shown that 9(R)-HHC is a more potent and efficacious agonist than its 9(S)-HHC counterpart. nih.gov While both epimers act as partial agonists at the CB1 receptor, 9(R)-HHC demonstrates significantly higher potency. researchgate.netvulcanchem.com In functional assays measuring G-protein activation, 9(R)-HHC consistently shows greater activity compared to 9(S)-HHC, which displays diminished functional activity despite its strong binding affinity. nih.govacs.org One study reported that 9(R)-HHC has a 17-fold increase in potency at the CB1 receptor compared to 9(S)-HHC. nih.gov

Comparisons with Δ⁹-THC in G-protein Signaling

The G-protein signaling profile of 9(R)-HHC is remarkably similar to that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC). nih.govnih.gov Research indicates that the potency and efficacy of 9(R)-HHC in activating G_i and G_o signaling pathways are comparable to those of Δ⁹-THC. nih.govbund.de In contrast, 9(S)-HHC induces lower levels of G-protein activation. nih.gov This similarity in functional activity at the G-protein level helps explain the comparable in vivo cannabimimetic effects observed between 9(R)-HHC and Δ⁹-THC. nih.govresearchgate.net

Table 1: Comparative G-Protein Activation at CB1 Receptor
CompoundRelative PotencyRelative EfficacyReference
9(R)-HHCSimilar to Δ⁹-THCSimilar to Δ⁹-THC nih.gov
9(S)-HHCLower than 9(R)-HHC and Δ⁹-THCLower than 9(R)-HHC and Δ⁹-THC nih.gov
Δ⁹-THCReference CompoundReference Compound nih.gov

Beta-Arrestin Recruitment and Receptor Internalization

Beyond G-protein signaling, GPCRs like CB1 can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and activation of distinct downstream signaling cascades. The differential engagement of G-protein versus β-arrestin pathways is known as biased signaling. researchgate.net

9(R)-HHC Stimulation of GRK3-CB1R and β-arrestin2-CB1R Interactions

Upon agonist binding, the CB1 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), such as GRK3, which facilitates the binding of β-arrestin 2. nih.govresearchgate.net In vitro BRET assays have demonstrated that 9(R)-HHC stimulates both GRK3-CB1R and β-arrestin2-CB1R interactions. nih.govresearchgate.net This indicates that 9(R)-HHC is capable of initiating the cellular machinery responsible for receptor desensitization and internalization. researchgate.net

Comparative Analysis with Δ⁹-THC and 9(S)-HHC

A key distinction emerges when comparing the β-arrestin recruitment profiles of the HHC epimers and Δ⁹-THC. Studies show that 9(R)-HHC stimulates GRK3-CB1R and β-arrestin2-CB1R interactions more effectively than both Δ⁹-THC and 9(S)-HHC. nih.govresearchgate.net The interactions induced by Δ⁹-THC in these assays have been reported as negligible. nih.gov While the potency of 9(R)-HHC in recruiting β-arrestin2 is higher than that of 9(S)-HHC, their efficacies are similar. nih.govmdpi.com This suggests that 9(R)-HHC is a biased agonist, showing a preference for the β-arrestin pathway compared to Δ⁹-THC. researchgate.net

Table 2: Comparative β-Arrestin2 Recruitment at CB1 Receptor
CompoundPotency (vs 9(S)-HHC)Efficacy (vs 9(S)-HHC)Recruitment vs Δ⁹-THCReference
9(R)-HHCHigherSimilarMore Effective nih.govmdpi.com
9(S)-HHCReference CompoundReference CompoundMore Effective nih.gov
Δ⁹-THCN/AN/ANegligible/Less Effective nih.gov

Exploration of Non-Cannabinoid Receptor Targets

While the primary pharmacological actions of 9(R)-HHC are mediated through CB1 and CB2 receptors, the broader receptor profile remains an area of ongoing investigation. Some research into related cannabinoids suggests potential interactions with other receptor systems. For example, the analgesic activity of HHC might be partially explained by allosteric modulation of μ and δ opioid receptors, a mechanism that has also been proposed for Δ⁹-THC. nih.gov Additionally, studies on other cannabinoids have identified interactions with transient receptor potential (TRP) channels and other GPCRs like GPR55. nih.gov However, specific, detailed research focusing solely on 9(R)-HHC's activity at non-cannabinoid receptor targets is limited in the current scientific literature. Future studies are needed to fully elucidate whether 9(R)-HHC has clinically relevant off-target effects.

Metabolic Pathways and Biotransformation in Biological Systems

Phase II Metabolic Reactions

Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, a process that significantly increases their water solubility and facilitates elimination. For 9(R)-HHC, glucuronidation is a predominant Phase II pathway. who.intnih.gov

Glucuronidation of HHC and its Hydroxylated Metabolites

Glucuronidation is a major route in the biotransformation of 9(R)-HHC. This process involves the enzymatic addition of a glucuronic acid moiety to the molecule, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. caymanchem.com This conjugation primarily occurs at the phenolic hydroxyl group located at the C1 position of the HHC molecule. nih.gov The result is the formation of HHC-glucuronide. Since commercial HHC products are typically a mixture of the (9R) and (9S) epimers, this process can yield diastereomeric glucuronides that are separable chromatographically. nih.gov

Beyond the parent compound, the hydroxylated metabolites produced during Phase I metabolism also undergo extensive glucuronidation. nih.govoup.com Metabolites such as 11-hydroxy-9(R)-HHC (11-OH-9(R)-HHC) and 8-hydroxy-9(R)-HHC are conjugated with glucuronic acid before excretion. fhnw.chnih.gov In fact, studies on human biological samples have shown that HHC and its Phase I metabolites are often detected as their glucuronide conjugates in both urine and blood. oup.comnih.gov The formation of these glucuronidated compounds is a critical step, rendering the lipophilic HHC molecule and its metabolites more polar and readily excretable. caymanchem.com For instance, in human urine samples, various glucuronidated forms of hydroxylated HHC have been identified, indicating this is a significant elimination pathway. oup.comfhnw.ch

In Vitro and In Vivo (Non-human) Metabolic Modeling

To elucidate the metabolic pathways of 9(R)-HHC, researchers utilize various experimental models. These include in vitro systems with liver enzymes and cells, as well as in vivo studies in animal models, which allow for a comparative analysis of metabolic profiles across different species.

Hepatic Microsomal and Hepatocyte Incubation Studies

In vitro studies using human liver preparations are fundamental for identifying potential metabolic pathways. Pooled human liver microsomes (HLMs) and human hepatocytes, which contain a comprehensive suite of metabolic enzymes, are commonly used. oup.comnih.govcaymanchem.com

A foundational in vitro study on (9R)-HHC metabolism utilized hepatic microsomal preparations from five different mammalian species. This research identified several monohydroxylated metabolites, with hydroxylation at the 11-position (forming 11-OH-HHC) and the 8-position (forming 8-OH-HHC) being the most dominant pathways. fhnw.ch Hydroxylation was also observed along the n-pentyl side chain. fhnw.ch

More recent investigations using pooled human liver S9 fractions and hepatocyte cultures have provided further details. Studies with human hepatocytes confirmed that for 9(R)-HHC, major metabolites included various hydroxy-9(R)-HHC-glucuronides and dihydroxy-9(R)-HHC-glucuronides. oup.com Another study using pooled human liver S9 fraction incubations also identified 11-OH-HHC as a major hydroxylated metabolite. fhnw.ch Incubation of Δ⁹-THC and its metabolite 11-OH-THC with human liver microsomes resulted in the formation of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH), with the 9R-epimer being produced preferentially. nih.gov This suggests that liver enzymes can reduce the double bond of THC metabolites to form HHC derivatives. nih.gov

In Vitro SystemKey Findings for 9(R)-HHCIdentified MetabolitesReference
Hepatic Microsomes (Multi-species)Identified dominant hydroxylation sites.11-OH-HHC, 8-OH-HHC, Side-chain hydroxylated metabolites fhnw.ch
Pooled Human HepatocytesIdentified major glucuronidated metabolites.Hydroxy-9(R)-HHC-glucuronide, Dihydroxy-9(R)-HHC-glucuronide oup.com
Pooled Human Liver S9 FractionConfirmed 11-OH-HHC as a major metabolite.11-OH-HHC fhnw.chresearchgate.net
Human Liver Microsomes (with Δ⁹-THC)Demonstrated formation of HHC-COOH from THC metabolites.9R-HHC-COOH nih.gov

Animal Model Metabolism (e.g., Rodents) for Comparative Analysis

In vivo studies in animal models, particularly rodents, provide valuable insights into the complete metabolic fate of a compound, including absorption, distribution, metabolism, and excretion. Early studies in mice administered with Δ⁸-THC and Δ⁹-THC detected the presence of HHC metabolites, specifically the 9R- and 9S-epimers of 11-OH-HHC and HHC-COOH, in the liver. mdpi.com This provided the first evidence that the double bond of THC could be reduced in vivo to form hexahydrocannabinol (B1216694) derivatives. mdpi.com

Later research involving the administration of HHC to rats aimed to detect the parent compound and its carboxy metabolite in urine, though in one study, neither was found using the applied gas chromatography-mass spectrometry method. researchgate.net However, other studies have successfully identified metabolites. For instance, analysis of rat samples after HHC administration showed the formation of an 11-hydroxy metabolite and a carboxy metabolite. researchgate.net

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 9(R)-HHC, providing the necessary resolution to separate it from its epimer and other cannabinoids. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific goals of the analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the simultaneous quantification of 9(R)-HHC and its metabolites in biological fluids like blood, oral fluid, and urine. scispace.com This technique offers excellent selectivity, allowing for the differentiation of HHC epimers and their metabolites even at low concentrations. scispace.comresearchgate.net

Several LC-MS/MS methods have been developed and validated for this purpose. scispace.comoup.com For instance, one method utilized an isocratic elution with methanol (B129727) on an immobilized amylose (B160209) tris(3-chloro-5-methylphenylcarbamate)-based chiral column to separate 9(R)-HHC and 9(S)-HHC. scispace.com Another approach employed a C18-PFP column with a gradient elution of formic acid in water and methanol. oup.com Mass spectrometric detection is typically performed in positive ionization mode for the HHC epimers. scispace.com The calibration curves for HHCs in human samples have been shown to be linear over a range of 0.25–240 ng/mL. scispace.com

A study analyzing blood samples from individuals driving under the influence of drugs (DUID) found that the major metabolite was 9R-HHC-COOH, followed by 11-OH-9R-HHC. oup.com This highlights the importance of LC-MS/MS in metabolic studies and forensic investigations. In a preliminary study on the disposition of HHC epimers after smoking, 9(R)-HHC showed a higher maximum concentration (Cmax) and area under the curve (AUC) compared to 9(S)-HHC in blood and oral fluid. nih.gov

Table 1: Examples of LC-MS/MS Method Parameters for 9(R)-HHC Analysis

ParameterMethod 1Method 2
Column Lux i-Amylose-3 chiral columnAvantor ACE Excel 2 C18-PFP
Mobile Phase Isocratic elution with methanolGradient of 0.2% formic acid in water (A) and methanol (B)
Flow Rate 0.5 mL/min0.4 mL/min
Detection Mode Positive ionization MS/MSNot specified
LLOQ 0.25 ng/mL for HHCs0.2 ng/mL for 9R-HHC
Linear Range 0.25–240 ng/mL for HHCsNot specified
Reference scispace.com oup.com

This table is interactive. Click on the headers to sort.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of 9(R)-HHC, particularly in serum and plasma samples. nih.gov This method has been successfully extended from the quantification of other cannabinoids like Δ9-tetrahydrocannabinol (THC) and its metabolites to include the (9R)- and (9S)-HHC diastereomers. nih.gov GC-MS methods can achieve low limits of detection (LOD) and quantification (LLOQ), with one study reporting an LOD of 0.15 ng/mL and an LLOQ of 0.25 ng/mL for both HHC diastereomers in serum/plasma. nih.gov

In a study of samples from drivers, GC-MS analysis detected both HHC diastereomers, with concentrations for 9(R)-HHC ranging up to 35.35 ng/mL. nih.gov The mean ratio of (9R)-HHC to (9S)-HHC in these samples was found to be approximately 1.99. nih.gov Furthermore, GC-MS has been instrumental in identifying various HHC metabolites in urine, such as (8R, 9R)-8-OH-HHC. researchgate.net

Table 2: GC-MS Method Validation Parameters for 9(R)-HHC in Serum/Plasma

ParameterValue
Limit of Detection (LOD) 0.15 ng/mL
Lower Limit of Quantification (LLOQ) 0.25 ng/mL
Within-Run Imprecision <6.5%
Between-Run Imprecision <10.0%
Concentration Range in Authentic Samples
Reference nih.gov

This table is interactive. Click on the headers to sort.

High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, can also be employed for the separation of HHC diastereomers. forgehemp.com Reversed-phase HPLC using a C18 bonded-phase column has demonstrated complete separation of (6aR,9R,10aR)-HHC and (6aR,9S,10aR)-HHC. forgehemp.com One such method utilized a mobile phase consisting of 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water, and acetonitrile (B52724) with 0.1% formic acid. forgehemp.com Interestingly, the elution order of the diastereomers in reversed-phase HPLC is opposite to that observed in GC-MS. forgehemp.com

While HPLC-UV may not offer the same level of sensitivity as mass spectrometry-based methods, it can be a cost-effective approach for the analysis of higher concentration samples, such as in consumer products. nih.gov

Sample Preparation Strategies for Biological Matrices

The analysis of 9(R)-HHC in biological matrices such as blood, urine, and oral fluid necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest. mdpi.com The lipophilic nature of cannabinoids means they readily bind to proteins and other matrix components, making efficient extraction crucial for accurate quantification. mdpi.com

Protein precipitation is a common and straightforward technique for the initial cleanup of plasma and serum samples. researchgate.net This method involves adding a water-miscible organic solvent, such as acetonitrile, to the sample to denature and precipitate proteins. nih.gov The precipitated proteins are then removed by centrifugation, and the resulting supernatant containing the analyte can be further processed or directly injected into the analytical instrument. mdpi.com

For the analysis of cannabinoids, cold acetonitrile is often used for protein precipitation. nih.gov This approach has been successfully applied in the development of HPLC-UV methods for the quantification of cannabinoids in rat plasma. nih.gov While simple and cost-effective, protein precipitation may not always provide the cleanest extracts, and co-precipitation of the analyte with the proteins can sometimes occur. mdpi.com To enhance recovery and further purify the sample, protein precipitation is often used as a preliminary step before more selective techniques like solid-phase extraction. mdpi.com

Solid-phase extraction (SPE) is a highly effective and widely used technique for the extraction and purification of cannabinoids from complex biological matrices. unitedchem.comnih.govnih.gov SPE offers several advantages over simple protein precipitation or liquid-liquid extraction, including higher recovery rates, cleaner extracts, and the ability to concentrate the analyte. mdpi.com

Various SPE sorbents and protocols have been developed for cannabinoid analysis. For instance, a method for the simultaneous extraction of THC and its major metabolite from whole blood utilized a copolymer cartridge on an automated SPE workstation. nih.gov In another application, a specialized SPE column with an anion exchange divinyl-benzene copolymer was used for the extraction of a THC metabolite from urine, which simplified the workflow by eliminating the need for pH adjustment after hydrolysis. nih.gov For the analysis of natural cannabinoids in blood, a protein precipitation step followed by SPE using a Clean Screen® THC column has been shown to yield good recoveries and low matrix effects. unitedchem.com

Table 3: Overview of Sample Preparation Techniques for 9(R)-HHC Analysis in Biological Matrices

TechniqueMatrixKey FeaturesReference
Protein Precipitation Plasma, SerumSimple, rapid; often uses cold acetonitrile. nih.govresearchgate.net
Solid-Phase Extraction (SPE) Blood, UrineHigh recovery, clean extracts; can be automated. unitedchem.comnih.govnih.gov

This table is interactive. Click on the headers to sort.

QuEChERS Extraction Protocols

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, has been effectively adapted for the extraction of cannabinoids, including 9(R)-HHC, from complex biological matrices. scite.ai This approach combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (dSPE) for cleanup, offering a rapid, cost-effective, and eco-friendly alternative to traditional extraction techniques. scite.ai

A validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method utilizes a novel QuEChERS protocol for the simultaneous quantification of 9(R)-HHC, 9(S)-HHC, and their metabolites in whole blood, urine, and oral fluid. scite.ai The protocol involves the addition of acetonitrile to the biological sample (200 µL), followed by a mixture of salts, typically magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), to induce phase separation. scite.ai For matrices like urine and blood, a preliminary incubation with β-glucuronidase is often performed to hydrolyze conjugated metabolites. scite.ai

The general steps for a QuEChERS protocol applicable to 9(R)-HHC are as follows:

Sample Hydration: For solid or dried samples, hydration with reagent water is the initial step to improve extraction efficiency.

Solvent Extraction: Acetonitrile is added to the sample, and the mixture is vortexed to extract the analytes.

Salting Out: A specific mixture of salts (e.g., Na₂SO₄ and NaCl) is added to the solvent/sample mixture. This reduces the miscibility of acetonitrile in the aqueous layer, partitioning the cannabinoids into the organic phase. scite.ai

Centrifugation: The sample is centrifuged to achieve a clean separation between the organic (acetonitrile) and aqueous layers.

Dispersive SPE (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a sorbent, such as primary secondary amine (PSA), and MgSO₄. This step removes interfering matrix components like fatty acids and residual water.

Final Centrifugation and Analysis: After a final centrifugation, the purified extract is ready for instrumental analysis by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

This method has demonstrated high analytical recovery, ranging from 81.7% to 116.9% across different biological matrices, proving its versatility and effectiveness for 9(R)-HHC analysis. scite.ai

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 9(R)-HHC and its differentiation from the 9(S)-HHC diastereomer. caymanchem.comcaymanchem.com Since mass spectrometry provides identical mass fragmentation patterns for both isomers, NMR is crucial for confirming the stereochemistry at the C9 position. researchgate.net

Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR techniques are employed for full characterization. researchgate.netconsensus.app

¹H NMR: The proton NMR spectra of 9(R)-HHC and 9(S)-HHC show distinct differences in the chemical shifts of key protons. For instance, the hydrogens on C10 resonate at different chemical shifts: 3.02 ppm (H-10α) and 0.78 ppm (H-10β) in (9R)-HHC, compared to 2.86 ppm (H-10α) and 1.31 ppm (H-10β) in (9S)-HHC.

¹³C NMR: The carbon spectra also exhibit diagnostic signals. The chemical shift for C10 is notably different between the two isomers, appearing at approximately 39.0 ppm for 9(R)-HHC and 36.2 ppm for 9(S)-HHC.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is particularly powerful for determining stereochemistry. In the 9(R)-HHC isomer, a key correlation is observed between the axial H9 and axial H10a protons, while there is an absence of correlation between the C11-methyl group and H10a. caymanchem.com This confirms the equatorial position of the C11-methyl group, which is characteristic of the 9(R) configuration. caymanchem.com Conversely, the 9(S) isomer shows a NOESY correlation between the axial C11-methyl group and the axial H10a proton. caymanchem.com

These specific NMR features allow for the definitive identification and structural confirmation of 9(R)-HHC. caymanchem.com

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, typically coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is the primary method for the identification and quantification of 9(R)-HHC in various samples. forgehemp.com While MS alone cannot distinguish between the 9(R) and 9(S) diastereomers, the preceding chromatographic separation achieves this. caymanchem.comforgehemp.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS methods have been successfully developed and validated for the quantification of 9(R)-HHC and 9(S)-HHC in serum and plasma. nih.gov The diastereomers are chromatographically resolved, allowing for separate quantification. forgehemp.com Electron-impact ionization is commonly used, producing characteristic fragmentation patterns for HHC. The limit of detection (LOD) and lower limit of quantification (LLOQ) for 9(R)-HHC in serum have been reported as 0.15 ng/mL and 0.25 ng/mL, respectively. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique for analyzing 9(R)-HHC and its metabolites in biological fluids. oup.comresearchgate.net Reversed-phase chromatography on a C18 or C18-PFP column can separate the HHC diastereomers and their metabolites. oup.comrestek.com Detection is typically performed using a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity and sensitivity. researchgate.net Validated LC-MS/MS methods can achieve LLOQs as low as 0.2 ng/mL for 9(R)-HHC in blood. oup.comnih.gov

Table 1: Typical Mass Spectrometry Parameters for 9(R)-HHC Analysis
ParameterGC-MS/MSLC-MS/MS
Ionization ModeElectron Impact (EI)Electrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Typical LLOQ (Blood/Serum)0.25 ng/mL nih.gov0.2 ng/mL oup.comnih.gov
Common Precursor Ion (m/z)Not applicable for EI317.0 restek.com
Common Product Ions (m/z)Not specified193.0, 123.1 restek.com

Bioanalytical Assay Development and Validation

Quantitative Detection of 9(R)-HHC, 9(S)-HHC, and their Metabolites

Validated bioanalytical assays are essential for accurately determining the concentrations of 9(R)-HHC, its less active isomer 9(S)-HHC, and their metabolites in biological matrices. These assays are crucial for pharmacokinetic and toxicological studies. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and specificity. oup.comresearchgate.net

Developed methods can simultaneously quantify parent compounds and key metabolites, including:

11-hydroxy-9(R)-HHC (11-OH-9(R)-HHC)

11-nor-9(R)-carboxy-HHC (9(R)-HHC-COOH)

8-hydroxy-9(R)-HHC (8-OH-9(R)-HHC)

Studies have shown that after administration, 9(R)-HHC is the prevalent epimer found in biological samples. researchgate.net In blood, 9(R)-HHC-COOH has been identified as a major metabolite, followed by 11-OH-9(R)-HHC. oup.comnih.gov In urine, metabolites are often present as glucuronide conjugates, with 8(R)OH-9(R)-HHC being reported as a highly abundant biomarker. researchgate.net

Validation of these bioanalytical methods is performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, matrix effects, and stability. oup.comresearchgate.net

Table 2: Validation Parameters for a Bioanalytical LC-MS/MS Assay for HHCs and Metabolites in Blood
AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Precision (%CV)Bias (%)
9(R)-HHC0.2 oup.com20 oup.com&lt;10% oup.com&lt;6% oup.com
9(S)-HHC0.2 oup.com20 oup.com&lt;10% oup.com&lt;6% oup.com
11-OH-9(R)-HHC0.2 oup.com20 oup.com&lt;10% oup.com&lt;6% oup.com
9(R)-HHC-COOH2.0 oup.com200 oup.com&lt;10% oup.com&lt;6% oup.com
9(S)-HHC-COOH2.0 oup.com200 oup.com&lt;10% oup.com&lt;6% oup.com

Internal Standard Application (e.g., Deuterated Analogs)

The use of a suitable internal standard (IS) is a cornerstone of robust quantitative bioanalysis, particularly in LC-MS/MS. An IS is added to samples and calibrators at a known concentration to correct for variability during sample preparation, injection, and ionization. aptochem.com

The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as a deuterated version (e.g., HHC-d₃). aptochem.com Deuterated standards are chemically identical to the analyte and thus co-elute chromatographically and exhibit similar extraction recovery and ionization efficiency. aptochem.com This similarity allows for highly accurate correction of matrix effects and other sources of analytical variability. clearsynth.com

While specific deuterated standards for 9(R)-HHC and its metabolites are ideal, they are not always commercially available. In such cases, deuterated analogs of structurally similar cannabinoids are often employed. For instance, deuterated THC and its metabolites, such as THC-d₃, 11-OH-THC-d₃, and THC-COOH-d₉, have been successfully used as internal standards in assays for HHCs. mdpi.comsigmaaldrich.com The use of these analogs provides better quantitative accuracy than using a structurally unrelated compound. lcms.cz

Assessment of Analytical Sensitivity and Specificity

The accurate characterization and quantification of 9(R)-Hexahydrocannabinol (9(R)-HHC) necessitate analytical methods that are both highly sensitive and specific. Sensitivity is crucial for detecting trace amounts of the compound in various matrices, while specificity is paramount for distinguishing 9(R)-HHC from its diastereomer, 9(S)-HHC, and other related cannabinoids, especially given that their physiological activities can differ significantly. forgehemp.comnih.gov

Analytical Sensitivity

The sensitivity of an analytical method is typically defined by its Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ). The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified with acceptable precision and accuracy, whereas the LLOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. ikev.org Various studies have established these parameters for 9(R)-HHC using different analytical techniques and biological matrices.

For instance, a Gas Chromatography-Mass Spectrometry (GC-MS) method developed for the quantification of 9(R)-HHC and 9(S)-HHC in serum and plasma samples established an LOD of 0.15 ng/mL and an LLOQ of 0.25 ng/mL. nih.govscispace.com Another study employing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of whole blood reported a slightly different LLOQ of 0.2 ng/mL for 9(R)-HHC. oup.comnih.gov Further research using LC-MS/MS on plasma and blood samples has reported LOD and LLOQ values of 0.5 ng/mL and 1.0 ng/mL, respectively. researchgate.netresearchgate.net These variations underscore the influence of the chosen methodology and matrix on the achievable sensitivity.

Analytical MethodMatrixLODLLOQSource
GC-MSSerum/Plasma0.15 ng/mL0.25 ng/mL nih.govscispace.com
LC-MS-MSBloodNot Reported0.2 ng/mL oup.comnih.gov
LC-MS-MSPlasma/Blood0.5 ng/mL (0.5 µg/L)1.0 ng/mL (1.0 µg/L) researchgate.netresearchgate.net

Analytical Specificity

Specificity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present. For 9(R)-HHC, the primary specificity challenge is its separation from the 9(S)-HHC diastereomer. nih.govrestek.com Since these are diastereomers and not enantiomers, their separation is achievable using standard achiral chromatographic methods. forgehemp.comrestek.com

Several validated methods have demonstrated the ability to reliably detect, identify, and quantify both 9(R)-HHC and 9(S)-HHC isomers simultaneously in various matrices, including oral fluid, whole blood, and seized materials. researchgate.netconsensus.app Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), GC-MS/MS, and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC/MS/MS) have proven effective. researchgate.net The electron-impact ionization mass spectra of the two diastereomers show only minor differences, making chromatographic resolution the critical factor for their unambiguous identification. forgehemp.com The use of verified reference standards is essential to confirm the identity of each separated diastereomer. caymanchem.comcaymanchem.comcaymanchem.com

The specificity of screening methods, such as immunoassays, is also a significant consideration. Research into the immunochemical cross-reactivity for HHC metabolites has shown that these screening tests can yield positive results. One study found that in an enzyme-linked immunosorbent assay (ELISA) for cannabis, the 9(R)-HHC-COOH metabolite exhibited a high cross-reactivity of 120%, while the 9(S)-HHC-COOH metabolite showed a lower cross-reactivity of 48%. oup.comnih.gov This indicates that while immunoassays can be useful for initial screening, they lack the specificity to distinguish between HHC metabolites and THC metabolites, necessitating confirmatory analysis by more specific methods like mass spectrometry. semanticscholar.org The specificity of a validated LC-MS/MS method was further demonstrated by the absence of interfering signals from more than 60 other pharmaceutical compounds. researchgate.netresearchgate.net

CompoundAnalytical MethodCross-ReactivitySource
9(R)-HHC-COOHELISA120% oup.comnih.gov
9(S)-HHC-COOHELISA48% oup.comnih.gov

Structure Activity Relationship Sar Studies

Influence of C9 Stereochemistry on Biological Activity

The three-dimensional orientation of the methyl group at the C9 position is a critical determinant of the pharmacological activity of HHC. nih.govwikipedia.org The 9(R) isomer, sometimes referred to as the "methyl equatorial" isomer, and the 9(S) isomer, or "methyl axial" isomer, exhibit markedly different interactions with cannabinoid receptors. nih.govacs.org

9(R) vs. 9(S) Configuration and its Impact on Receptor Binding

Research has consistently demonstrated that the 9(R) configuration of HHC possesses a significantly higher binding affinity for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) compared to its 9(S) counterpart. nih.govnih.govresearchgate.net In vitro radioligand binding assays show that 9(R)-HHC binds to CB1 and CB2 receptors with nanomolar affinity, comparable to that of Δ⁹-THC. nih.govacs.orgwho.int In contrast, the 9(S)-HHC epimer exhibits a substantially lower affinity for these receptors, often by an order of magnitude. nih.govacs.org

One study reported the binding affinity (Kᵢ) of 9(R)-HHC to be 15 nM for the CB1 receptor and 13 nM for the CB2 receptor. acs.org The same study found the Kᵢ values for 9(S)-HHC were 176 nM at CB1 and 105 nM at CB2, highlighting the pronounced effect of the C9 stereochemistry on receptor interaction. acs.org The binding affinity of 9(R)-HHC for the CB1 receptor is nearly equivalent to that of Δ⁹-THC, which was measured at 15 nM in the same series of assays. wikipedia.orgwho.int

Comparative Cannabinoid Receptor Binding Affinities (Kᵢ, nM)

This table displays the binding affinities (Kᵢ) of 9(R)-HHC, 9(S)-HHC, and Δ⁹-THC for CB1 and CB2 receptors. Lower Kᵢ values indicate higher binding affinity. Data is compiled from multiple research studies.

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Source(s)
9(R)-HHC1513 wikipedia.orgnih.govacs.orgwho.int
9(S)-HHC176105 wikipedia.orgnih.govacs.orgwho.int
Δ⁹-THC159.1 wikipedia.orgwho.int

Diastereomeric Ratio Effects on Overall Potency in Research Assays

In functional assays measuring the inhibition of forskolin-stimulated cAMP, both HHC epimers behave as partial agonists at CB1 and CB2 receptors, similar to Δ⁹-THC. nih.govwho.int However, 9(R)-HHC is substantially more potent. One study found 9(R)-HHC to be approximately 17 times more potent at activating CB1 receptors and 9 times more potent at CB2 receptors than 9(S)-HHC. nih.govacs.orgwho.int The potency (EC₅₀) of 9(R)-HHC at the CB1 receptor is comparable to that of Δ⁹-THC. wikipedia.orgnih.gov

Comparative Cannabinoid Receptor Functional Potency (EC₅₀, nM)

This table shows the potency (EC₅₀) of 9(R)-HHC, 9(S)-HHC, and Δ⁹-THC in activating CB1 and CB2 receptors in functional assays. Lower EC₅₀ values indicate higher potency.

CompoundCB1 EC₅₀ (nM)CB2 EC₅₀ (nM)Source(s)
9(R)-HHC3.4 - 9.396.2 wikipedia.orgacs.orgcaymanchem.com
9(S)-HHC57 - 68.355 wikipedia.orgacs.orgcaymanchem.com
Δ⁹-THC3.9 - 4.792.5 wikipedia.orgcaymanchem.com

Role of Core Structure and Side Chain Modifications

Effects of Aromatic Ring Hydrogenation

The defining structural difference between HHC and THC is the hydrogenation of the aromatic C-ring. mdpi.comnih.gov This process reduces the double bond in the cyclohexene (B86901) moiety of THC, creating a fully saturated hexahydrocannabinol (B1216694) structure. researchgate.netfundacion-canna.es This saturation is responsible for the creation of the C9 stereocenter and the resulting 9(R) and 9(S) epimers. nih.gov The removal of the double bond also increases the conformational flexibility of the molecule. fundacion-canna.es Furthermore, the hydrogenated structure of HHC exhibits greater stability against oxidation and UV degradation compared to THC, which can increase its shelf life. fundacion-canna.es

Influence of Alkyl Side Chain Length and Substitutions

The lipophilic alkyl side chain at the C3 position is a well-established pharmacophore for cannabinoid activity. nih.govucl.ac.be SAR studies on HHC and related analogues have shown that modifications to this side chain significantly affect receptor affinity and potency. nih.govgovinfo.gov

Optimal activity for classical cannabinoids is often achieved with a side chain of five to eight carbons in length. ucl.ac.be For HHC analogues, increasing the chain length from a pentyl to a hexyl, heptyl, or octyl group can systematically increase binding affinity. ucl.ac.be Furthermore, introducing branching, such as gem-dimethyl groups at the C1' position of the side chain, can enhance affinity for both CB1 and CB2 receptors. nih.govnih.gov This is demonstrated by comparing the binding data of n-pentyl HHC with its 1',1'-dimethylheptyl analogue, where the latter shows enhanced affinity. nih.gov

Replacing the gem-dimethyl substitution with larger, more sterically confined carbocyclic rings, such as cyclobutyl or cyclopentyl groups, has been a key strategy in developing highly potent and selective HHC analogues. nih.govresearchgate.net Research has shown that HHC analogues with a seven-atom-long side chain substituted with a C1' cyclobutyl group can lead to optimal affinity and selectivity for the CB1 receptor. nih.govresearchgate.net For instance, the compound AM2389, a 9β-Hydroxy-HHC analogue with a 1-hexyl-cyclobut-1-yl side chain, exhibits remarkably high affinity (Kᵢ = 0.16 nM) and significant selectivity (26-fold) for the CB1 receptor. nih.gov These findings suggest that HHCs and THCs share key binding motifs and support the hypothesis of a specific subsite within the cannabinoid receptor binding domain that accommodates the side chain. nih.gov

Influence of Side Chain Modifications on CB1 Receptor Affinity in HHC Analogues

This table summarizes how different substitutions on the C3 alkyl side chain of HHC analogues affect their binding affinity (Kᵢ) for the CB1 receptor.

Analogue TypeSide Chain ModificationCB1 Kᵢ (nM)Key FindingSource(s)
n-Pentyl HHCStandard C5 chainVariesBaseline compound nih.gov
DMH-HHC Analogue1',1'-dimethylheptylEnhanced AffinityGem-dimethyl groups increase affinity. nih.gov
Cyclopentyl HHC AnalogueC1' cyclopentyl group (7-atom chain)0.97 - 5.25Very high affinity for both CB1 and CB2. nih.govresearchgate.net
Cyclobutyl HHC Analogue (AM2389)C1' cyclobutyl group (hexyl chain)0.16Optimal affinity and high selectivity for CB1. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods, such as in silico molecular docking, have become valuable tools for understanding the SAR of HHC. europa.euresearchgate.net These models help rationalize the observed differences in receptor binding and activity between the 9(R) and 9(S) epimers at a molecular level. nih.gov

Molecular docking simulations have indicated that 9(R)-HHC and Δ⁹-THC have similar high calculated binding affinities for the CB1 receptor. europa.eu These studies suggest that the binding is facilitated by hydrophobic interactions with identical amino acid residues within the receptor's binding pocket. europa.eu In contrast, the 9(S) isomer shows a weaker interaction in these models, which aligns with the empirical data from in vitro binding assays. nih.gov One study using a β-arrestin recruitment assay and in silico modeling found the 9(R) isomer to be approximately 12 times more potent than the 9(S) isomer, with calculated EC₅₀ values of 53.4 nM and 624.30 nM, respectively. nih.gov These computational approaches provide a structural basis for the observed stereoselectivity of the cannabinoid receptors and are instrumental in the rational design of new cannabinoid analogues with specific activity profiles. researchgate.net

Ligand-Receptor Docking Simulations

Molecular docking simulations have provided significant insights into the binding of 9(R)-HHC to cannabinoid receptors, particularly the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. caymanchem.com These computational models predict the preferred binding poses of ligands within the receptor's binding pocket, offering a molecular basis for observed differences in potency between stereoisomers.

Studies have shown that the orientation of the C9 methyl group is a critical factor for high-affinity binding. wikipedia.org In 9(R)-HHC, this methyl group is in an equatorial position, which is believed to facilitate a more favorable interaction with the receptor. nih.gov In contrast, its epimer, 9(S)-HHC, possesses an axial C9-methyl group. nih.gov

Docking simulations reveal that 9(R)-HHC and Δ9-Tetrahydrocannabinol (Δ9-THC) adopt comparable binding poses within the CB1 receptor's pocket. mdpi.comkaust.edu.sa This similarity in binding helps to explain their comparable binding affinities and functional activities. caymanchem.comnih.govacs.org Conversely, 9(S)-HHC is predicted to adopt a different and less stable binding posture. mdpi.comkaust.edu.sa This altered orientation results in weaker interactions with key residues in the binding pocket, leading to a significantly lower binding affinity and reduced agonist activity at the CB1 receptor. mdpi.com The docking score for 9(S)-HHC is lower than that of 9(R)-HHC, predicting a weaker affinity which is consistent with experimental data. mdpi.com A lack of strong polar interactions has been proposed as the primary reason for the reduced CB1 potency of 9(S)-HHC. mdpi.com

The binding affinity (Ki) and functional activity (EC50) data from various studies underscore the importance of the 9(R) configuration for potent cannabinoid activity.

Binding Affinity (Ki) of HHC Isomers and Δ9-THC at Cannabinoid Receptors
CompoundCB1 Ki (nM)CB2 Ki (nM)Source
9(R)-HHC1513 nih.govacs.org
9(S)-HHC176105 nih.govacs.org
Δ9-THC159.1 wikipedia.org
Functional Activity (EC50) of HHC Isomers and Δ9-THC at Cannabinoid Receptors
CompoundCB1 EC50 (nM)CB2 EC50 (nM)Source
9(R)-HHC9.396.2 caymanchem.comwikipedia.org
9(S)-HHC68.355 caymanchem.comwikipedia.org
Δ9-THC4.792.5 caymanchem.comwikipedia.org

These data clearly demonstrate that 9(R)-HHC binds to the CB1 receptor with an affinity approximately an order of magnitude higher than its 9(S) counterpart. nih.govacs.org In functional assays, 9(R)-HHC is also a significantly more potent agonist. caymanchem.comwho.int

Conformational Analysis of 9(R)-HHC and Related Analogs

The 9(R) isomer is often referred to as the "methyl equatorial" isomer, while the 9(S) isomer is known as the "methyl axial" isomer. nih.gov This seemingly subtle structural difference has profound implications for how the molecule interacts with cannabinoid receptors. acs.org The equatorial orientation of the methyl group in 9(R)-HHC is believed to present a molecular shape that fits more snugly into the binding pocket of the CB1 and CB2 receptors, allowing for more effective binding and activation. mdpi.com

Studies on HHC analogs have further illuminated the structural requirements for cannabinoid receptor affinity. For instance, modifications to the alkyl side chain can significantly impact binding. In a series of 1-deoxy-11-nor-9-hydroxy-HHC analogs, increasing the length of the alkyl chain generally leads to increased CB1 receptor affinity. nih.gov Specifically, the dimethylheptyl analogs exhibit very high affinity for the CB1 receptor. nih.gov This suggests that the alkyl chain plays a crucial role in anchoring the ligand within a hydrophobic pocket of the receptor.

Furthermore, the presence and position of hydroxyl groups also influence activity. In some analogs, an 11-hydroxyl group can enhance CB2 receptor affinity, potentially by acting as a surrogate for the phenolic hydroxyl in hydrogen bonding interactions with the receptor. nih.gov The 9β-hydroxy compounds (related to the 9(R) configuration) consistently show greater affinity for both CB1 and CB2 receptors compared to their 9α-epimers (related to the 9(S) configuration). nih.gov These findings collectively highlight that the potent activity of 9(R)-HHC is not solely due to the C9 stereocenter but is a result of the interplay between the tricyclic core's conformation, the orientation of the C9 methyl group, and the nature of the alkyl side chain.

Comparative Pharmacology Within Cannabinoid Research

Distinctions from Delta-9-Tetrahydrocannabinol (Δ⁹-THC) in Preclinical Models

The stereochemical difference at the C9 position—the saturation of the double bond in the cyclohexyl ring—confers unique properties to 9(R)-HHC compared to its unsaturated analogue, Δ⁹-THC. nih.govwikipedia.org These differences are most pronounced in their interactions with the endocannabinoid system's primary receptors, CB1 and CB2.

Receptor Binding Affinities and Functional Efficacy Differences

Preclinical studies have meticulously characterized the binding affinity (Ki) and functional potency (EC₅₀) of 9(R)-HHC, revealing a pharmacological profile that is remarkably similar, yet distinct from, Δ⁹-THC. Research demonstrates that 9(R)-HHC binds with high affinity to both CB1 and CB2 receptors, comparable to that of Δ⁹-THC. nih.govacs.org One study reported an identical binding affinity for 9(R)-HHC and Δ⁹-THC at the CB1 receptor (Ki = 15 nM). wikipedia.orgcaymanchem.com For the CB2 receptor, the affinities were also similar, with a Ki of 13 nM for 9(R)-HHC and 9.1 nM for Δ⁹-THC. wikipedia.org

In contrast, its epimer, 9(S)-HHC, shows a substantially lower binding affinity, highlighting the crucial role of stereochemistry at the C9 position for receptor interaction. wikipedia.orgcaymanchem.com The CB1 receptor affinity for 9(S)-HHC is approximately 10 to 12 times lower than that of 9(R)-HHC. recovered.orgwho.int

Functionally, both 9(R)-HHC and Δ⁹-THC act as partial agonists at CB1 and CB2 receptors. nih.govacs.org Functional assays measuring G-protein coupled receptor (GPCR) activation show that the potency of 9(R)-HHC (EC₅₀ = 3.4 nM at CB1; 6.2 nM at CB2) nearly matches that of Δ⁹-THC (EC₅₀ = 3.9 nM at CB1; 2.5 nM at CB2). wikipedia.org These findings confirm that 9(R)-HHC is the more pharmacologically active isomer, with activity comparable to Δ⁹-THC, while 9(S)-HHC displays significantly diminished activity. acs.orgresearchgate.net

Table 1: Comparative Receptor Binding and Functional Efficacy of 9(R)-HHC vs. Δ⁹-THC
CompoundCB1 Binding Affinity (Ki, nM)CB2 Binding Affinity (Ki, nM)CB1 Functional Potency (EC₅₀, nM)CB2 Functional Potency (EC₅₀, nM)
9(R)-Hexahydrocannabinol (9(R)-HHC)15 wikipedia.orgcaymanchem.com13 wikipedia.org3.4 wikipedia.org6.2 wikipedia.org
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)15 wikipedia.org9.1 wikipedia.org3.9 wikipedia.org2.5 wikipedia.org
9(S)-Hexahydrocannabinol (9(S)-HHC)176 wikipedia.orgcaymanchem.com105 wikipedia.org57 wikipedia.org55 wikipedia.org

Differential Cellular and Molecular Signaling

Beyond receptor binding and basic functional activation, cannabinoids can exhibit "biased signaling," preferentially activating certain intracellular pathways over others. Research into the downstream signaling of 9(R)-HHC has revealed such nuances. Studies show that while the potency and efficacy of 9(R)-HHC in activating G-protein signaling pathways (Gi/Go) are similar to those of Δ⁹-THC, there are differences in other pathways. nih.gov

Comparison with Other Naturally Occurring Cannabinoids

The pharmacological profile of 9(R)-HHC is distinct not only from Δ⁹-THC but also from other major non-intoxicating phytocannabinoids.

Cannabidiol (B1668261) (CBD) and Cannabinol (CBN) Comparisons

Cannabidiol (CBD) is a non-intoxicating phytocannabinoid that often serves as the chemical precursor for the semi-synthesis of HHC. caymanchem.comwho.intresearchgate.net Pharmacologically, CBD stands in stark contrast to 9(R)-HHC. CBD has a very weak affinity for CB1 and CB2 receptors, acting as a weak antagonist or inverse agonist at the CB1 receptor with Ki values reported in the micromolar range (e.g., >4,350 nM). caymanchem.com This is orders of magnitude lower than the high, nanomolar affinity of 9(R)-HHC. caymanchem.com Consequently, CBD does not produce the cannabimimetic effects associated with CB1 receptor agonism. caymanchem.com

Cannabinol (CBN) is a mildly psychoactive degradation product of Δ⁹-THC. recovered.org While direct, side-by-side comparative studies between 9(R)-HHC and CBN are limited, CBN is generally considered a much weaker partial agonist at the CB1 receptor than Δ⁹-THC, and therefore also significantly less potent than 9(R)-HHC. nih.govmdpi.com Traces of HHC, along with CBN, can sometimes be found in aged cannabis samples as degradation or disproportionation products. nih.gov

Comparative Studies with Other Phytocannabinoids

Other phytocannabinoids like Cannabigerol (CBG) and Cannabichromene (CBC) also show pharmacological profiles distinct from 9(R)-HHC.

Cannabigerol (CBG): Often referred to as the "mother cannabinoid" from which others are synthesized in the plant, CBG is non-intoxicating. researchgate.net Studies show that CBG does not cause significant activation of Gi/GIRK channel signaling via the CB1 receptor. researchgate.net While some studies suggest CBG can stimulate appetite, this effect may be mediated through non-CB1 pathways. researchgate.net Its interaction with cannabinoid receptors is substantially weaker than the potent agonism of 9(R)-HHC.

Cannabichromene (CBC): CBC is another major non-intoxicating cannabinoid. nih.gov Its mechanism of action is thought to be largely independent of CB1 and CB2 receptors. nih.gov While some controversial reports exist, most studies indicate CBC has a low binding affinity for the CB1 receptor. nih.gov Its anti-inflammatory and other pharmacological effects are often attributed to interactions with other targets, such as transient receptor potential (TRP) channels. nih.govnih.gov This differs significantly from the CB1- and CB2-mediated activity of 9(R)-HHC.

Research against Emerging Semi-Synthetic Cannabinoids

The cannabinoid market has seen the rapid emergence of other semi-synthetic compounds, often created to have greater potency or to navigate legal restrictions. These include hydrogenated versions of other phytocannabinoids and acetylated esters.

Research into these novel compounds often uses 9(R)-HHC and Δ⁹-THC as benchmarks. For example, Hexahydrocannabiphorol (HHCP) is a derivative of HHC with a longer, seven-carbon alkyl side chain, compared to the five-carbon chain of HHC. indexcopernicus.com This structural modification is known to increase potency. Functional activity assays show that 9(R)-HHCP is a potent CB1 receptor agonist with an EC₅₀ value of 6.19 nM, indicating it is even more potent than 9(R)-HHC (EC₅₀ = 9.39 nM in the same study). caymanchem.com

Another class of emerging compounds includes acetylated cannabinoids like HHC acetate (B1210297) (HHC-O). Acetylation of the hydroxyl group can increase lipophilicity and may lead to a "pro-drug" effect, where the compound is metabolized back into its active, non-acetylated form (e.g., HHC) in the body. caymanchem.com In vitro studies show that (9R)-HHC-O activates the CB1 receptor to a lesser extent than 9(R)-HHC, and the (9S)-HHC-O epimer shows no activation at all, supporting the pro-drug hypothesis. researchgate.net

Table 2: Comparative Functional Potency of 9(R)-HHC and Emerging Semi-Synthetic Cannabinoids
CompoundCB1 Functional Potency (EC₅₀, nM)Notes
This compound (9(R)-HHC)9.39 caymanchem.comPotent partial agonist.
9(S)-Hexahydrocannabinol (9(S)-HHC)68.3 caymanchem.comSignificantly less potent than 9(R) epimer.
9(R)-Hexahydrocannabiphorol (9(R)-HHCP)6.19 caymanchem.comMore potent than 9(R)-HHC due to longer alkyl chain.
9(S)-Hexahydrocannabiphorol (9(S)-HHCP)69.5 caymanchem.comSignificantly less potent than 9(R) epimer.
(9R)-HHC Acetate (HHC-O)Less potent than 9(R)-HHC in vitro researchgate.netLikely functions as a pro-drug.

Compound Names Table

Abbreviation/Common NameFull Chemical Name
9(R)-HHC(6aR,9R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol
9(S)-HHC(6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol
Δ⁹-THCDelta-9-Tetrahydrocannabinol
Δ⁸-THCDelta-8-Tetrahydrocannabinol
CBDCannabidiol
CBNCannabinol
CBGCannabigerol
CBCCannabichromene
9(R)-HHCP(9R)-Hexahydrocannabiphorol
HHC-OHHC Acetate

Hexahydrocannabinol (B1216694) Acetate (HHC-O)

HHC-O is an acetylated derivative of HHC. In vitro studies have shown that the (R)-epimer of HHC-O activates the CB1 receptor to a much lesser extent than 9(R)-HHC, and the (S)-epimer showed no activation. diva-portal.org It is hypothesized that HHC-O likely functions as a prodrug, being converted into the active HHC form in the body through enzymatic hydrolysis. diva-portal.orgresearchgate.net

Hexahydrocannabiphorol (HHC-P)

Hexahydrocannabiphorol (HHC-P) is another semi-synthetic cannabinoid related to HHC. In vitro studies have found that (9R)-HHC-P is a partial agonist of the CB1 receptor. diva-portal.org

Synthetic Cannabinoid Receptor Agonists (e.g., JWH-018)

JWH-018 is a potent synthetic cannabinoid receptor agonist that was commonly found in "Spice" products. diva-portal.orgnih.gov Unlike semi-synthetic cannabinoids like HHC which are derived from plant precursors, JWH-018 is fully synthetic and structurally distinct from phytocannabinoids. caymanchem.com

In vitro studies comparing the activation of the CB1 receptor show that both (9R)-HHC and (9R)-HHC-P are partial agonists with lower potency than JWH-018. diva-portal.org Specifically, (9R)-HHC was found to have about five times lower potency, and (9R)-HHC-P had about two times lower potency than JWH-018 in activating the CB1 receptor. diva-portal.org

Table 2: Comparative In Vitro CB1 Receptor Activation

CompoundPotency (EC₅₀ in nM)Efficacy (% of JWH-018)Source
(9R)-HHC 10164% diva-portal.org
(9S)-HHC 119068% diva-portal.org
(9R)-HHC-P 44.461% diva-portal.org
(9S)-HHC-P 13466% diva-portal.org
(9R)-HHC-O >33,000>27% diva-portal.org
(9S)-HHC-O Not DeterminedNot Determined diva-portal.org
JWH-018 22.5103% diva-portal.org

Future Directions and Unexplored Research Avenues

Elucidation of Complete Metabolic Profiles

The metabolism of hexahydrocannabinols (HHCs) shares some similarities with that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), but significant differences exist, particularly concerning the stereoisomers 9(R)-HHC and 9(S)-HHC. caymanchem.com While it is understood that HHCs undergo hydroxylation and oxidation, a complete map of all metabolites is yet to be established. caymanchem.com

Future research must focus on identifying the full range of phase I and phase II metabolites of 9(R)-HHC in humans. Current knowledge suggests that metabolism is stereoselective, with 9(R)-HHC and 9(S)-HHC having different metabolic fates. caymanchem.com For instance, after inhalation of a mixture, 9(R)-HHC was found in higher concentrations in the blood, while 9(S)-HHC was more prevalent in the urine. caymanchem.com This suggests that metabolic enzymes may preferentially hydroxylate the 9(S)-epimer at carbon 8, while carbon 11 is the preferred site for 9(R)-HHC. caymanchem.com

Key metabolites that have been identified include 11-hydroxy-9(R)-HHC, which is considered an active metabolite, and various hydroxylated and carboxylated forms. caymanchem.comnih.gov A preliminary human study on smoked HHC found that 11-nor-9(R)-carboxy-HHC was the most abundant metabolite in blood, while 8(R)-hydroxy-9(R)-HHC was most prevalent in urine. nih.gov Comprehensive studies using advanced analytical techniques like high-resolution mass spectrometry are needed to identify all metabolites and clarify their pharmacokinetic profiles and biological activities. researchgate.net

Comprehensive Pharmacological Characterization of Individual Stereoisomers

The two primary stereoisomers of HHC, 9(R)-HHC and 9(S)-HHC, exhibit distinct pharmacological activities. nih.gov The 9(R)-HHC epimer is considered the more potent of the two, with a binding affinity for the CB1 receptor comparable to that of Δ⁹-THC. who.intresearchgate.net In contrast, 9(S)-HHC shows significantly lower affinity and potency at the CB1 receptor. who.intresearchgate.net

While it is established that 9(R)-HHC is a partial agonist of the CB1 receptor, a full pharmacological profile is still needed. researchgate.netresearchgate.net This includes a detailed investigation of its activity at other cannabinoid and non-cannabinoid receptors. For example, some cannabinoids are known to interact with TRP channels, and it would be valuable to determine if 9(R)-HHC has similar effects. nih.gov

Furthermore, the in vivo effects of pure 9(R)-HHC need to be systematically evaluated. While some animal studies have been conducted, more comprehensive research is required to understand its behavioral, physiological, and toxicological effects in comparison to Δ⁹-THC and 9(S)-HHC. nih.govresearchgate.net

Advanced Structural Biology of 9(R)-HHC-Receptor Complexes

A deeper understanding of how 9(R)-HHC interacts with its target receptors at a molecular level is crucial. Techniques like X-ray crystallography and cryo-electron microscopy could be employed to determine the three-dimensional structure of 9(R)-HHC bound to the CB1 and CB2 receptors.

These structural insights would be invaluable for several reasons. They could explain the observed differences in potency and efficacy between 9(R)-HHC and 9(S)-HHC. acs.org They could also guide the design of novel cannabinoid ligands with improved selectivity and therapeutic properties. chemrxiv.org Molecular docking studies have already begun to explore these interactions, suggesting that 9(R)-HHC and Δ⁹-THC share similar binding poses within the CB1 receptor, while 9(S)-HHC adopts a different conformation that may account for its weaker activity. mdpi.com

Development of Novel Synthetic Routes with Enhanced Stereocontrol

The synthesis of HHC typically results in a mixture of the 9(R) and 9(S) diastereomers. nih.gov Given the significant differences in their pharmacological activity, the development of highly stereoselective synthetic methods is a key priority. Current methods, such as the catalytic hydrogenation of Δ⁸-THC or Δ⁹-THC, often produce mixtures with varying ratios of the two epimers. who.intnih.gov

Future research should focus on developing new synthetic strategies that provide precise control over the stereochemistry at the C9 position. This could involve the use of chiral catalysts or starting materials. For example, one study reported that a hydrogen-atom transfer (HAT) reduction method could produce 9(R)-HHC as the major diastereomer. nih.gov The first total stereoselective synthesis of both 9(R)-HHC and 9(S)-HHC has been achieved, but its complexity may limit its large-scale applicability. who.intmdpi.com More efficient and scalable enantioselective routes are needed to make pure 9(R)-HHC more accessible for research and potential therapeutic development. chemrxiv.org

Exploration of Unconventional Mechanisms of Action

While the primary mechanism of action for 9(R)-HHC appears to be through the CB1 receptor, the possibility of other, unconventional mechanisms should not be overlooked. researchgate.net Some cannabinoids have been shown to interact with a variety of other cellular targets, including ion channels, nuclear receptors, and enzymes. nih.gov

Potential for 9(R)-HHC and its Analogs as Research Probes for the Endocannabinoid System

The unique properties of 9(R)-HHC make it a potentially valuable tool for studying the endocannabinoid system (ECS). Its stability and distinct pharmacological profile compared to other cannabinoids could be exploited to probe specific aspects of ECS function.

For example, radiolabeled versions of 9(R)-HHC could be used in positron emission tomography (PET) imaging to map the distribution of cannabinoid receptors in the brain and other tissues. Furthermore, the development of new analogs of 9(R)-HHC with modified properties could lead to the creation of highly selective research probes for studying the ECS. acs.org This could include the synthesis of fluorescently tagged or biotinylated derivatives for use in a variety of in vitro and in vivo applications.

Q & A

Q. What analytical methods are recommended to differentiate 9(R)-HHC from its 9(S)-epimer in synthetic or biological samples?

Answer: Epimeric separation of 9(R)- and 9(S)-HHC requires advanced chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) with chiral columns can resolve the diastereomers based on retention times . Nuclear magnetic resonance (NMR) is critical for stereochemical confirmation, particularly using nuclear Overhauser effect (NOE) correlations to distinguish axial vs. equatorial hydrogen orientations in the cyclohexane ring . Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) further aids in differentiating fragmentation patterns of the epimers . For biological matrices (e.g., blood, urine), a validated QuEChERS extraction protocol coupled with GC-MS/MS enables simultaneous quantification of both epimers and their hydroxylated/carboxylated metabolites .

Q. How is 9(R)-HHC synthesized, and what are the key challenges in achieving enantiomeric purity?

Answer: Synthesis of 9(R)-HHC typically involves hydrogenation of Δ9-THC or CBD under controlled conditions. A critical challenge is avoiding racemization during hydrogenation. Tietze et al. (1982) demonstrated enantioselective synthesis via intramolecular cycloaddition using chiral catalysts to favor the 9(R) configuration . Recent advances employ asymmetric hydrogenation with palladium or ruthenium catalysts to achieve >95% enantiomeric excess (ee) . Post-synthesis purification via preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) is essential to isolate 9(R)-HHC from diastereomeric byproducts .

Q. What are the primary pharmacological targets of 9(R)-HHC, and how do its binding affinities compare to Δ9-THC?

Answer: 9(R)-HHC interacts with CB1 and CB2 receptors but exhibits lower binding affinity than Δ9-THC due to reduced conformational flexibility from hydrogenation. In vitro radioligand displacement assays show 9(R)-HHC has a CB1 Ki of ~150 nM vs. Δ9-THC’s ~40 nM . Functional assays (e.g., cAMP inhibition) confirm partial agonism, with 9(R)-HHC achieving 60% efficacy relative to Δ9-THC at CB1 . Off-target activity at TRPV1 and GPR55 receptors has also been observed, though potency is 10-fold lower than Δ9-THC .

Advanced Research Questions

Q. How can researchers resolve contradictory data on 9(R)-HHC’s metabolic stability and in vivo half-life?

Answer: Discrepancies arise from species-specific cytochrome P450 (CYP) metabolism. In humans, CYP2C9 and CYP3A4 catalyze 9(R)-HHC hydroxylation at C8 and C11 positions, producing 8-OH-HHC and 11-OH-HHC as major metabolites . Rodent studies show faster clearance due to CYP2D6 dominance, leading to underestimated half-life extrapolations. To standardize data, use human hepatocyte models for in vitro metabolic profiling and cross-validate with in vivo pharmacokinetic studies in CYP2C9-genotyped cohorts .

Q. What experimental designs are optimal for assessing 9(R)-HHC’s neurotoxicity and cognitive effects in preclinical models?

Answer: Combine behavioral assays (e.g., Morris water maze for spatial memory) with electrophysiological recordings (long-term potentiation in hippocampal slices) to evaluate cognitive impairment . Dose-response studies should administer 9(R)-HHC (0.1–10 mg/kg, i.p.) to adult vs. adolescent rodents to model age-dependent neurotoxicity. Histopathological analysis of CB1-rich regions (e.g., prefrontal cortex) via immunofluorescence for synaptic markers (PSD-95, synaptophysin) quantifies dendritic spine loss . Include Δ9-THC as a positive control and adjust for HHC’s lower CB1 affinity.

Q. How do hydroxylated metabolites of 9(R)-HHC influence its pharmacological activity and detection in forensic toxicology?

Answer: 8-OH-9(R)-HHC and 11-OH-9(R)-HHC retain partial CB1 agonism (30–40% efficacy of parent compound) but exhibit increased blood-brain barrier permeability due to higher logP values . These metabolites are detectable in urine for up to 72 hours post-exposure using β-glucuronidase hydrolysis followed by LC-MS/MS . For forensic differentiation from Δ9-THC metabolites, target the unique carboxylated metabolite 11-nor-9(R)-carboxy-HHC, which lacks cross-reactivity with commercial THC immunoassays .

Q. What strategies mitigate batch-to-batch variability in 9(R)-HHC synthesis for reproducible in vitro studies?

Answer: Implement process analytical technology (PAT) during hydrogenation to monitor reaction progress via inline FTIR or Raman spectroscopy, ensuring consistent diastereomeric ratios . Use certified reference materials (CRMs) for 9(R)-HHC and its metabolites to calibrate analytical instruments . Purity must be ≥98% (by GC-FID) with residual solvent levels (e.g., hexane) <50 ppm per ICH guidelines .

Q. What in vitro models are suitable for evaluating 9(R)-HHC’s cytotoxic potential in non-neuronal tissues?

Answer:

  • Hepatotoxicity: Primary human hepatocytes treated with 9(R)-HHC (1–100 µM) for 48 hours, assessing viability via MTT assay and CYP3A4 activity .
  • Pulmonary toxicity: Human lung fibroblasts (e.g., MRC-5 cells) exposed to aerosolized 9(R)-HHC (1–50 µM) to model inhalation toxicity, measuring IL-6 and TNF-α release .
  • Cardiotoxicity: hERG potassium channel inhibition assessed via patch-clamp electrophysiology (IC50 >50 µM indicates low risk) .

Data Contradiction Analysis

Q. Why do studies report conflicting results on 9(R)-HHC’s thermal stability and degradation pathways?

Answer: Discrepancies arise from analytical conditions. Under inert atmospheres (N2), 9(R)-HHC remains stable at ≤200°C, but ambient oxygen accelerates oxidation to 9(R)-HHC-OOH, a reactive quinone . UV exposure (254 nm) induces C9 epimerization to 9(S)-HHC, altering pharmacological profiles. Standardize stability testing per ICH Q1A guidelines, using accelerated aging studies (40°C/75% RH) with HPLC-UV monitoring .

Q. How can researchers reconcile inconsistent data on 9(R)-HHC’s potency in animal vs. human models?

Answer: Species differences in CB1 receptor splice variants (e.g., human CB1A vs. rodent CB1B) explain potency variations. Humanized CB1 transgenic mice improve translatability . Additionally, 9(R)-HHC’s lower plasma protein binding in humans (80% vs. 92% in rodents) increases free drug concentration, enhancing apparent potency . Use allometric scaling adjusted for species-specific metabolic rates to harmonize data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.